N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS No.: 874787-70-9
Cat. No.: VC7004662
Molecular Formula: C20H30N2O5S2
Molecular Weight: 442.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874787-70-9 |
|---|---|
| Molecular Formula | C20H30N2O5S2 |
| Molecular Weight | 442.59 |
| IUPAC Name | N-butyl-N-(1,1-dioxothiolan-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C20H30N2O5S2/c1-2-3-14-22(18-11-15-28(24,25)16-18)20(23)17-7-9-19(10-8-17)29(26,27)21-12-5-4-6-13-21/h7-10,18H,2-6,11-16H2,1H3 |
| Standard InChI Key | GQLUWJNPZFEFHG-UHFFFAOYSA-N |
| SMILES | CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Introduction
Structural Analysis
The compound's structure can be broken down as follows:
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N-butyl: A butyl group attached to the nitrogen atom.
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N-(1,1-dioxidotetrahydrothiophen-3-yl): A tetrahydrothiophene ring (a sulfur-containing heterocyclic compound) with a 1,1-dioxide functional group.
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4-(piperidin-1-ylsulfonyl)benzamide: A benzamide moiety substituted at the 4-position with a piperidine ring linked via a sulfonyl group.
These features suggest that the compound is highly functionalized, with potential for biological activity due to the presence of sulfonamide and heterocyclic groups.
Applications in Medicinal Chemistry
Sulfonamides are known for their diverse biological activities:
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Enzyme Inhibition: Sulfonamides often act as inhibitors of enzymes like carbonic anhydrase or proteases.
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Antibacterial Activity: Many sulfonamides are used as antibiotics due to their ability to inhibit bacterial folate synthesis.
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Anti-inflammatory Properties: Compounds with similar structures have shown potential as anti-inflammatory agents.
Given the presence of a piperidine ring, this compound might also interact with receptors or transporters in the central nervous system.
Synthesis Pathways
While specific synthetic routes for this compound were not found in the search results, general methods for similar compounds include:
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Amide Bond Formation: Reaction of a benzoyl chloride derivative with an amine (e.g., piperidine).
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Sulfonamide Formation: Introduction of the sulfonyl group via reaction with sulfonyl chlorides.
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Heterocyclic Functionalization: Oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene moiety.
Data Table (Hypothetical)
| Property | Value/Description |
|---|---|
| Molecular Formula | Not explicitly provided |
| Molecular Weight | Approx. range 400–500 g/mol |
| Functional Groups | Amide, sulfonamide, heterocyclic thiophene |
| Solubility | Moderate in polar solvents |
| Potential Applications | Enzyme inhibition, anti-inflammatory |
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